Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone
Overview
Description
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as PTM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PTM is a pyrazolone derivative that has been synthesized and studied for its various biochemical and physiological effects.
Scientific Research Applications
Cytotoxicity and Anticancer Potential
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone derivatives have been extensively studied for their cytotoxicity and potential anticancer properties. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a related compound, has demonstrated potent cytotoxicity against various tumor cell lines, with notable effects including cell cycle arrest and induction of apoptosis. This compound interferes with tubulin polymerization, highlighting its potential as an anticancer therapeutic (Magalhães et al., 2013). Furthermore, another study demonstrated the in vitro and in vivo antitumor effects of this compound, showing significant tumor inhibition rates and suggesting its potential for cancer treatment with minimal toxicity (Magalhães et al., 2011).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding capabilities of derivatives of Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone are notable. A study of 5-Amino-1-benzoyl-3-methylpyrazole reveals complex sheets built from N-H...N, C-H...O, and C-H...π(arene) hydrogen bonds, highlighting the intricate molecular interactions that these compounds can engage in (Quiroga et al., 2010).
Biological Activities
These compounds also show a range of biological activities. For example, a series of novel N-phenylpyrazolyl aryl methanones derivatives have displayed favorable herbicidal and insecticidal activities, demonstrating the versatility of these compounds in various biological applications (Wang et al., 2015).
Potential in Liquid Crystal Technologies
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone derivatives have also been explored for their potential in liquid crystal technologies. A study on aryl(5-ferrocenyl-2 H -1,2,3-triazol-4-yl)methanone derivatives found that these compounds display liquid crystal behaviors, suggesting potential applications in the field of advanced materials (Zhao et al., 2013).
properties
IUPAC Name |
phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-12(10(2)15(3)14-9)13(16)11-7-5-4-6-8-11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWVAVCLBLTIKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396967 | |
Record name | Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | |
CAS RN |
31539-68-1 | |
Record name | Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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